propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate
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Overview
Description
Propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound is characterized by the presence of a benzimidazole ring substituted with a methyl group and a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5-Methylbenzimidazole: A derivative with similar properties but lacking the ester group.
Butanoate Esters: Compounds with ester functional groups that exhibit various chemical and biological activities.
Uniqueness
Propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate is unique due to the combination of the benzimidazole core with the butanoate ester group, which enhances its chemical reactivity and biological activity .
Properties
IUPAC Name |
propan-2-yl 4-(6-methyl-1H-benzimidazol-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)19-15(18)6-4-5-14-16-12-8-7-11(3)9-13(12)17-14/h7-10H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOYYWFSAQIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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